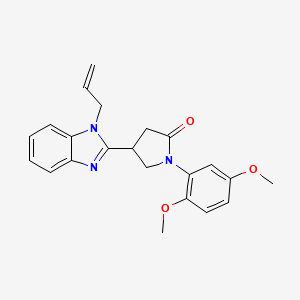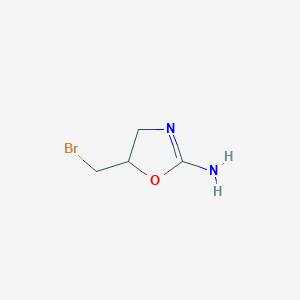
N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide” is a compound that contains a cyanopropyl group, a cyclohexyloxy group, and an acetamide group. The cyanopropyl group consists of a three-carbon chain with a cyanide (-CN) group attached to one end. The cyclohexyloxy group consists of a cyclohexane ring with an oxygen atom attached, and the acetamide group consists of a carbonyl (C=O) group and an amine (-NH2) group attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of “this compound” would be determined by the arrangement of its constituent groups. The cyanopropyl group would likely be linear due to the sp hybridization of the carbon in the cyanide group. The cyclohexyloxy group would have a chair conformation, which is the most stable conformation for cyclohexane. The acetamide group would have a planar structure due to the sp2 hybridization of the carbon in the carbonyl group .Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the reactivity of its constituent groups. The cyanide group is a good nucleophile and could participate in nucleophilic substitution reactions. The cyclohexyloxy group could undergo reactions typical of ethers, such as cleavage by strong acids. The acetamide group could undergo hydrolysis to form acetic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar cyanide and acetamide groups could increase its solubility in polar solvents. The cyclohexyloxy group could increase its solubility in nonpolar solvents .Future Directions
The future directions for research on “N-(1-cyanopropyl)-2-(cyclohexyloxy)acetamide” would likely depend on its potential applications. If it shows promise in medicinal chemistry, for example, further studies could be conducted to optimize its structure for better activity or selectivity towards a particular biological target .
Properties
IUPAC Name |
N-(1-cyanopropyl)-2-cyclohexyloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-10(8-13)14-12(15)9-16-11-6-4-3-5-7-11/h10-11H,2-7,9H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLEBPSSLBJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)COC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)
![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)
![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)
![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2368308.png)
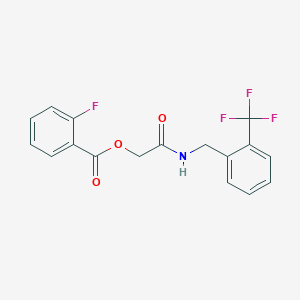
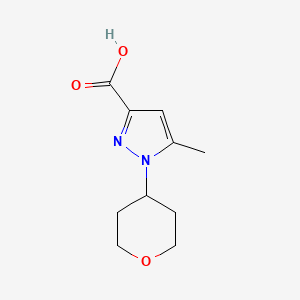
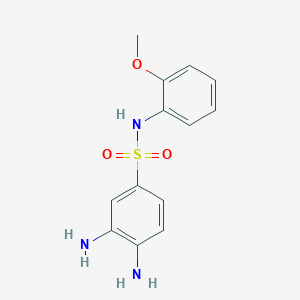
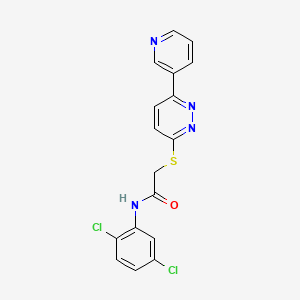


![3,4,5-triethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2368321.png)
![1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one](/img/structure/B2368322.png)
